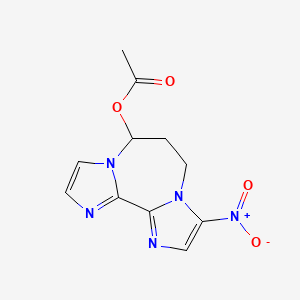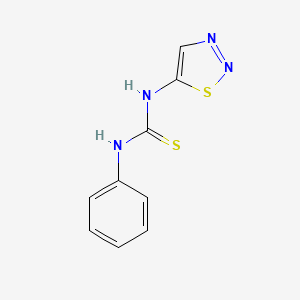
N-Phenyl-N'-1,2,3-thiadiazol-5-ylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea is a synthetic compound known for its diverse applications in various fields, including plant growth regulation, corrosion inhibition, and antimicrobial activity. This compound is characterized by its unique structure, which includes a thiadiazole ring and a thiourea moiety, contributing to its distinct chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea typically involves the reaction of phenyl isothiocyanate with 1,2,3-thiadiazole-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted thioureas
科学研究应用
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor for metals, particularly in acidic environments.
Biology: Acts as a plant growth regulator, promoting cell division and shoot formation in tissue culture.
Industry: Used in the formulation of agrochemicals and as an intermediate in the synthesis of other chemical compounds
作用机制
The mechanism of action of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea involves its interaction with specific molecular targets and pathways:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents the interaction of the metal with corrosive agents.
Plant Growth Regulation: It mimics the activity of cytokinins, a class of plant hormones, by promoting cell division and differentiation.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
相似化合物的比较
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea can be compared with other similar compounds, such as:
Thidiazuron: Another thiadiazole derivative with strong cytokinin-like activity, used extensively in plant tissue culture.
N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea: Similar structure but with a urea moiety instead of thiourea, used as a plant growth regulator and antimicrobial agent
Uniqueness
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea is unique due to its dual functionality as both a corrosion inhibitor and a plant growth regulator. Its ability to undergo various chemical reactions also makes it a versatile compound for different applications .
List of Similar Compounds
- Thidiazuron
- N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea
- 1-[1,2,3]thiadiazol-5-yl-3-(3-trifluoromethoxy-phenyl)urea (3FMTDZ)
- 1-[2-(2-hydroxyethyl)phenyl]-3-(1,2,3-thiadiazol-5-yl)urea (HETDZ)
属性
CAS 编号 |
55461-61-5 |
|---|---|
分子式 |
C9H8N4S2 |
分子量 |
236.3 g/mol |
IUPAC 名称 |
1-phenyl-3-(thiadiazol-5-yl)thiourea |
InChI |
InChI=1S/C9H8N4S2/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) |
InChI 键 |
HGSLTPVORWEWGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CN=NS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



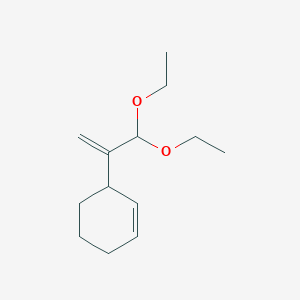
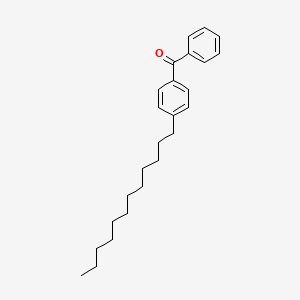

![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)
![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)


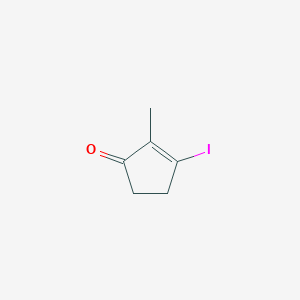
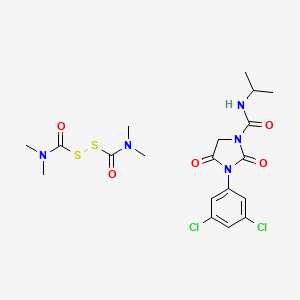
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
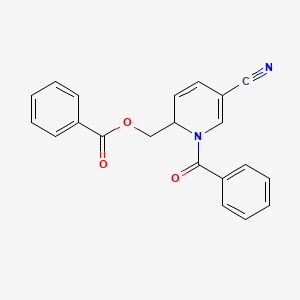
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
